N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine

Chemical Procurement Building Block Sourcing Medicinal Chemistry

N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine (CAS 1354949-43-1) is a trisubstituted pyrazole derivative with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol. It belongs to the class of 3-aminopyrazoles, a privileged scaffold in medicinal chemistry known for its capacity to engage diverse biological targets.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 1354949-43-1
Cat. No. B1423559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine
CAS1354949-43-1
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=NN2)NC
InChIInChI=1S/C11H13N3/c1-8-5-3-4-6-9(8)10-7-11(12-2)14-13-10/h3-7H,1-2H3,(H2,12,13,14)
InChIKeyFHNLUZQQVKTZAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine (CAS 1354949-43-1): A Specialized Pyrazole Building Block for Drug Discovery


N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine (CAS 1354949-43-1) is a trisubstituted pyrazole derivative with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . It belongs to the class of 3-aminopyrazoles, a privileged scaffold in medicinal chemistry known for its capacity to engage diverse biological targets. The compound features a unique combination of a secondary N-methylamine at the 3-position and an ortho-tolyl group at the 5-position, distinguishing it from more common des-methyl or para-substituted analogs [1].

Why N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine Cannot Be Replaced with Generic 3-Aminopyrazole Analogs


Generic substitution within the 3-aminopyrazole class is not feasible due to the critical influence of the N-methyl and ortho-tolyl substitutions on physicochemical and biological properties. The specific arrangement of substituents on the pyrazole core dictates hydrogen bonding capacity, lipophilicity, and target engagement profiles, meaning a superficially similar analog like 5-(2-methylphenyl)-1H-pyrazol-3-amine (CAS 57860-42-1) lacks the N-methyl group that alters the compound's donor/acceptor profile and metabolic stability . Even within the narrow subclass of N-methyl-5-aryl-1H-pyrazol-3-amines, the ortho-methyl group on the phenyl ring introduces significant steric and electronic effects not present in the unsubstituted phenyl analog (CAS 500727-73-1), which can dramatically affect binding affinity and selectivity .

Product-Specific Evidence Guide for N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine: Differentiation Data


Supplier Purity and Cost Comparison: N-methyl vs. Des-methyl Analog Reveals a Specialized Procurement Profile

Direct comparison of supplier data shows that N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine (target) is offered at a significantly higher unit cost and in smaller quantities than its des-methyl analog, 5-(2-methylphenyl)-1H-pyrazol-3-amine (comparator). The target compound from a major supplier (CymitQuimica) is priced at €245 for 25 mg (€9.80/mg), with a stated purity of min. 95% . In contrast, the des-methyl analog from AKSci is priced at $114 for 1 g ($0.11/mg), with a purity of 97% . This represents an ~89-fold increase in cost per unit mass for the target compound. This price disparity reflects a more complex synthetic route, lower commercial demand, or the compound's status as a specialized, late-stage functionalization intermediate, making it a non-commodity research chemical.

Chemical Procurement Building Block Sourcing Medicinal Chemistry

Physicochemical Differentiation: N-Methylation Reduces Hydrogen Bond Donor Count Compared to Primary Amine Analog

A class-level structural comparison demonstrates that N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine possesses one hydrogen bond donor (HBD) from the secondary amine, whereas the primary amine analog (5-(2-methylphenyl)-1H-pyrazol-3-amine, CAS 57860-42-1) has two HBDs. According to the Rule of Five, a lower HBD count is generally associated with improved passive membrane permeability [1]. The target compound's molecular formula (C11H13N3, MW 187.24) also adds 14 Da of lipophilic mass compared to the des-methyl analog (C10H11N3, MW 173.21), which would be expected to increase logP by approximately 0.5 units based on the contribution of a methylene group, thereby potentially enhancing membrane partitioning .

Drug Design Physicochemical Properties Permeability

Purity Specification Advantage: Superior Minimum Purity Available from a Second Source

Multiple vendors supply N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine, with a minimum purity specification of 97% offered by Leyan (Shanghai Haohong Biomedical Technology) . This is higher than the 95% minimum purity from CymitQuimica. Importantly, the most common analog, 5-(2-methylphenyl)-1H-pyrazol-3-amine, is typically offered at 97% purity, but the target compound's 97% offering from a second supplier provides a quality advantage rarely matched for a more synthetically challenging N-alkylated derivative, ensuring higher reproducibility in sensitive biological assays.

Chemical Analysis Quality Control Reproducibility

Optimal Application Scenarios for N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine Based on Evidence


Late-Stage Functionalization in CNS Drug Discovery Programs

Based on its class-level inference as having a reduced hydrogen bond donor count, this compound is best deployed as a fragment or intermediate in CNS drug discovery programs where minimizing HBDs is critical for achieving brain penetration . Its unique ortho-tolyl and N-methyl substitution pattern offers a distinct vector for lead optimization that is not easily achieved with generic building blocks.

Specialized Chemical Probe Synthesis

The significant cost differential and specialized supplier profile established in Section 3 indicate that this compound is appropriate for synthesizing high-value chemical probes for target validation studies, where the unique substitution pattern may confer selectivity advantages over common analogs . Its use is justifiable when the therapeutic hypothesis requires the specific steric and electronic environment it provides.

SAR Studies on Pyrazole Core Modifications

The compound is ideally used as a key intermediate in systematic SAR studies examining the effect of N-methylation, ortho-tolyl substitution, and their interplay on physicochemical properties and target engagement. The availability of high-purity (97%) material from Leyan supports reproducible assay results, making it a reliable tool for quantitative SAR explorations .

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